![molecular formula C9H8ClN3O B3038987 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 944901-69-3](/img/structure/B3038987.png)
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Overview
Description
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, such as “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides, which is crucial as plant diseases seriously threaten food security .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is one of the most destructive plant pathogens .
Anti-fungal Activity
The derivatives of 1,2,4-Oxadiazole have also demonstrated anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus .
Antibacterial Effects
Certain compounds of 1,2,4-Oxadiazole have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious bacterial diseases in rice .
Synthesis of Amine-Templated Materials
“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets .
Pharmacological Applications
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
High Energy Molecules
Oxadiazoles have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Energetic Materials and Ionic Salts
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Therefore, it can be inferred that the compound may interact with biological targets related to these organisms.
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial effects . The interaction of the compound with its targets could lead to changes in the biological processes of these organisms, resulting in their inhibition or death.
Biochemical Pathways
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways related to the life cycle of nematodes and fungi .
Pharmacokinetics
In silico adme studies of oxadiazole derivatives have indicated that these compounds have appreciable adme properties and probable toxicity . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may cause cellular damage or disruption in the normal functioning of nematodes and fungi, leading to their inhibition or death .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemical substances .
properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPITVFPXBNOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232769 | |
Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
CAS RN |
944901-69-3 | |
Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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